molecular formula C12H8Cl2O B049768 5,6-Dichloro-1-acenaphthenol CAS No. 84944-91-2

5,6-Dichloro-1-acenaphthenol

Cat. No.: B049768
CAS No.: 84944-91-2
M. Wt: 239.09 g/mol
InChI Key: ZOELMYUQQKPMMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dichloro-1,2-dihydroacenaphthylen-1-ol is a chlorinated derivative of acenaphthene, a polycyclic aromatic hydrocarbon. This compound is known for its use as a reactant in the synthesis of annulated polycyclic aromatic hydrocarbons. It has a molecular formula of C12H8Cl2O and a molecular weight of 239.1 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-1,2-dihydroacenaphthylen-1-ol typically involves the chlorination of acenaphthene followed by a reduction process. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron(III) chloride . The reaction is carried out under controlled temperatures to ensure the selective chlorination at the 5 and 6 positions of the acenaphthene ring.

Industrial Production Methods

In industrial settings, the production of 5,6-Dichloro-1,2-dihydroacenaphthylen-1-ol may involve large-scale chlorination reactors where acenaphthene is continuously fed and chlorinated. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-1,2-dihydroacenaphthylen-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to acenaphthene derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted acenaphthene derivatives and quinones, depending on the reaction conditions and reagents used .

Scientific Research Applications

5,6-Dichloro-1,2-dihydroacenaphthylen-1-ol has been studied for its potential biological activity and applications in various fields:

    Chemistry: Used as a building block in the synthesis of complex polycyclic aromatic hydrocarbons.

    Biology: Investigated for its potential as a polyploidizing agent in plant studies.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5,6-Dichloro-1,2-dihydroacenaphthylen-1-ol exerts its effects is primarily through its interaction with molecular targets in biological systems. The chlorinated aromatic structure allows it to interact with various enzymes and receptors, potentially leading to alterations in cellular pathways. detailed studies on its specific molecular targets and pathways are still ongoing.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dichloroacenaphthene: A closely related compound with similar chlorinated aromatic structure.

    1,2-Dihydroacenaphthylen-1-ol: Another derivative of acenaphthene with different substitution patterns.

Uniqueness

5,6-Dichloro-1,2-dihydroacenaphthylen-1-ol is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Its ability to act as a reactant in the synthesis of complex polycyclic aromatic hydrocarbons sets it apart from other similar compounds.

Properties

IUPAC Name

5,6-dichloro-1,2-dihydroacenaphthylen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O/c13-8-3-1-6-5-10(15)7-2-4-9(14)12(8)11(6)7/h1-4,10,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOELMYUQQKPMMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=C(C3=C(C=CC1=C23)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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